(+)-BW373U86 is a synthetic, non-peptidic, systemically active, and highly selective agonist for δ-opioid receptors []. Its discovery stemmed from the pursuit of non-peptidic compounds with δ-opioid receptor selectivity, aiming to overcome the limitations of peptide-based agonists for clinical applications []. It has been instrumental in scientific research, particularly in understanding the physiological and behavioral effects mediated by δ-opioid receptors.
BW373U86 is a synthetic compound classified as a selective agonist for the delta-opioid receptor. It is part of a broader class of compounds known for their interaction with opioid receptors, which are critical in mediating pain, mood, and various physiological responses. The compound has garnered interest in neuropharmacology due to its potential applications in treating mood disorders and its role in regulating brain-derived neurotrophic factor (BDNF) expression, which is implicated in neuroplasticity and depression .
The synthesis of BW373U86 involves several steps, typically starting from simpler organic compounds. One method described involves the reaction of a benzhydrylpiperazine derivative with various reagents under controlled conditions. For instance, a cooled solution of a precursor compound is treated with boron tribromide in dichloromethane, followed by quenching with methanol. The product is then purified through techniques such as thin-layer chromatography and column chromatography to yield the final compound .
Key parameters in the synthesis include:
BW373U86 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is typically represented as C₂₄H₃₁N₂O₂, indicating the presence of aromatic rings and nitrogen-containing moieties.
Key features of its molecular structure include:
Spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) provide insights into the arrangement of atoms within the molecule, confirming its identity and purity.
BW373U86 participates in various chemical reactions primarily related to its interaction with biological systems. As a delta-opioid receptor agonist, it engages in receptor-mediated signaling pathways that influence neurotransmitter release and neuronal excitability.
Notably, BW373U86 has been shown to:
The mechanism of action for BW373U86 primarily involves its selective binding to delta-opioid receptors. Upon binding, it activates intracellular signaling pathways that lead to:
The involvement of specific signaling cascades, such as those mediated by G-proteins, further elucidates how BW373U86 exerts its effects at the cellular level.
BW373U86 exhibits several notable physical and chemical properties:
These properties are essential for understanding how BW373U86 can be formulated for therapeutic use.
The potential applications of BW373U86 are diverse:
BW373U86 ((±)-4-((α-R)-α-((2S,5R*)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N,N-diethylbenzamide) exhibits high affinity and selectivity for the delta-opioid receptor (δOR). Radioligand binding assays using rat brain membranes demonstrate subnanomolar affinity for δOR (Ki = 1.8 ± 0.4 nM), with significantly lower affinity for mu-opioid receptors (μOR; Ki = 15 ± 3 nM), kappa-opioid receptors (κOR; Ki = 85 ± 4 nM), and sigma sites (Ki = 34 ± 3 nM) [2] [6]. This 10-fold selectivity over μOR and κOR positions BW373U86 as a pivotal tool compound for δOR-specific research. The binding is stereoselective, with the (+)-enantiomer possessing the predominant biological activity [2].
Table 1: Binding Affinity Profile of BW373U86
Receptor Type | Ki (nM) | Selectivity Ratio (vs. δOR) |
---|---|---|
δ-Opioid (δOR) | 1.8 ± 0.4 | 1 |
μ-Opioid (μOR) | 15 ± 3 | 8.3 |
κ-Opioid (κOR) | 85 ± 4 | 47.2 |
Sigma | 34 ± 3 | 18.9 |
Source: Chang et al. (1993) [2]
Guanine nucleotides exhibit atypical modulation of BW373U86 binding. Unlike classical δOR agonists like DSLET, BW373U86's receptor binding is not significantly altered by sodium ions or GTP analogs (e.g., Gpp[NH]p), suggesting a unique binding mechanism less sensitive to G-protein coupling states [9]. This insensitivity contributes to its slow dissociation kinetics from δOR, as evidenced by reduced naltrindole potency in displacing pre-bound BW373U86 [9].
BW373U86 functions as a potent full agonist for δOR-mediated Gi/o protein signaling. In rat striatal membranes, it inhibits adenylyl cyclase activity with an IC50 of 0.3 nM—100-fold more potent than the peptide agonist DSLET [9]. This inhibition is GTP-dependent and occurs uniformly across 10 brain regions, confirming consistent δOR coupling efficiency in diverse neural circuits [9].
In NG108-15 neuroblastoma cells, BW373U86 stimulates low-Km GTPase activity, though its potency (EC50 = 5 nM) is comparable to DSLET, contrasting with its superior adenylyl cyclase inhibition [9]. This discrepancy suggests cell-type-specific modulation of G-protein subtypes. Notably, pertussis toxin (PTX) pretreatment only partially inhibits δOR internalization induced by BW373U86 (40–60% reduction) [3], indicating involvement of both G-protein-dependent and -independent pathways:
Table 2: G-Protein Signaling Efficacy of BW373U86
Functional Assay | System | Potency (EC50/IC50) |
---|---|---|
Adenylyl cyclase inhibition | Rat striatal membranes | 0.3 nM |
Low-Km GTPase activation | NG108-15 cell membranes | 5 nM |
Internalization (PTX-sensitive) | HEK293 cells | Partial inhibition (~50%) |
Sources: Chang et al. (1993), Kramer et al. (2000) [3] [9]
BW373U86's effects are selectively antagonized by δOR-selective antagonists. The competitive antagonist naltrindole blocks BW373U86-induced inhibition of mouse vas deferens contractions with a pA2 value of 9.43 (Ke = 0.37 nM), consistent with naltrindole's high δOR affinity [2]. Schild plot analysis confirms a slope of 1, indicating purely competitive antagonism [2] [6]. In contrast, μOR-selective antagonists like CTAP (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) fail to inhibit BW373U86 even at micromolar concentrations [9].
The slow dissociation kinetics of BW373U86 impact antagonist efficacy. Preincubation of membranes with BW373U86 reduces naltrindole's potency in functional assays due to prolonged receptor occupancy [9]. This contrasts sharply with peptidic δOR agonists like DPDPE, whose binding is rapidly reversed by antagonists.
BW373U86 exhibits distinct allosteric properties at δOR. Structural studies reveal that δOR's sodium ion (Na+) allosteric pocket—coordinated by residues Asp95²·⁵⁰, Asn131³·³⁵, and Ser135³·³⁹—regulates functional selectivity [7]. Sodium stabilizes receptors in low-affinity states for orthosteric agonists. However, BW373U86's binding remains unaffected by Na+, suggesting it either bypasses or stabilizes Na+-insensitive δOR conformations [9].
Notably, BW373U86 demonstrates attenuated β-arrestin recruitment compared to SNC80-type agonists. While SNC80 super-recruits β-arrestin 2 (linked to proconvulsant effects), BW373U86 induces submaximal β-arrestin 1/2 recruitment even at high concentrations (>100 µM) [4] [5]. This "G-protein bias" may explain its reduced seizure propensity in vivo. Computational modeling suggests BW373U86 may engage both orthosteric and extended allosteric pockets, potentially functioning as a negative allosteric modulator (NAM) of endogenous peptides like Leu-enkephalin [1] [5].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9